2-(Piperidin-4-yl)-1-propyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-piperidin-4-yl-1-propylindole |
InChI |
InChI=1S/C16H22N2/c1-2-11-18-15-6-4-3-5-14(15)12-16(18)13-7-9-17-10-8-13/h3-6,12-13,17H,2,7-11H2,1H3 |
InChI Key |
FJQFYJGZPBGHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Piperidin 4 Yl 1 Propyl 1h Indole and Analogous Structures
Strategies for Indole (B1671886) Core Construction
The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and novel methods available to synthetic chemists. For 2-substituted indoles like the target compound, the choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgbyjus.com
For the synthesis of 2-substituted indoles, a ketone is typically used as the carbonyl component. e-journals.inresearchgate.net The general mechanism involves:
Condensation of phenylhydrazine with a ketone to form a phenylhydrazone.
Isomerization of the phenylhydrazone to its enamine tautomer.
A thermofisher.comthermofisher.com-sigmatropic rearrangement of the protonated enamine.
Loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. byjus.com
The reaction can be catalyzed by various Brønsted or Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org One-pot syntheses are often feasible, avoiding the need to isolate the intermediate hydrazone. thermofisher.combyjus.com
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
| Reactants | Phenylhydrazine and a ketone (for 2-substituted indoles) |
| Conditions | Acidic (Brønsted or Lewis acids) |
| Key Intermediate | Phenylhydrazone |
| Core Mechanism | thermofisher.comthermofisher.com-sigmatropic rearrangement |
| Advantages | Well-established, versatile, often one-pot |
Adaptations of the Fischer indole synthesis, such as the Buchwald modification, allow for the use of aryl bromides and hydrazones in a palladium-catalyzed cross-coupling reaction, expanding the scope of accessible indole structures. wikipedia.org
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the functionalization of electrophilic aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. wikipedia.org VNS can be employed to introduce substituents that can then be elaborated into the indole ring.
For indole synthesis, VNS can be used to introduce functionalized alkyl substituents onto nitroaromatic rings, particularly ortho to the nitro group. iupac.org These substituents can then participate in cyclization reactions to form the indole core. For example, the reaction of nitroarenes with carbanions derived from active methylene (B1212753) compounds can introduce side chains that, after reduction of the nitro group, can cyclize to form the indole. researchgate.net This approach offers a versatile route to variously substituted indoles. iupac.org
A variety of other cyclization and annulation reactions are available for the construction of the indole core. These methods often involve transition metal catalysis and provide access to a wide range of substituted indoles.
Some notable examples include:
Palladium-catalyzed cyclization: The intramolecular cyclization of 2-alkynylanilines is a significant approach for synthesizing 2-substituted indoles. organic-chemistry.orgmdpi.com This method often involves the in-situ formation of imines from 2-alkynylanilines and aldehydes, followed by palladium-catalyzed cyclization. organic-chemistry.org
Copper-catalyzed cyclization: Copper(II)-catalyzed domino coupling and cyclization of 2-alkynylanilines with boronic acids provides a direct route to 1,2-disubstituted indoles. organic-chemistry.org
NCS-mediated cyclization: N-chlorosuccinimide (NCS) can mediate intramolecular cyclization reactions to form a C-N bond at the indole 2-position, which has been utilized in the synthesis of complex natural products. nih.gov
These methods offer alternative pathways to the indole nucleus, often with high efficiency and regioselectivity. rsc.org
Introduction of the Piperidine (B6355638) Moiety
Once the indole core is constructed, or as part of a convergent strategy, the piperidine ring must be introduced at the C2 position. This can be achieved through direct functionalization of the indole or by constructing the piperidine ring from a suitable precursor.
The direct introduction of a piperidine ring or a precursor at the C2 position of a pre-formed indole is a common strategy. This can be challenging due to the preferential reactivity of the C3 position in electrophilic substitution reactions. researchgate.net However, various methods have been developed to achieve C2-selectivity.
One approach involves the use of directing groups to guide the functionalization to the C2 position. researchgate.net For instance, a removable directing group can be installed on the indole nitrogen, which then directs metallation and subsequent reaction with an electrophile to the C2 position.
Another strategy involves the reaction of indoles with piperidine under specific conditions. For example, ultrasound-promoted N-aminomethylation of indoles has been reported, although this typically occurs at the N1 or C3 position. researchgate.net Achieving C2 functionalization often requires more specialized methods.
An alternative to direct C2-functionalization is to first introduce a precursor to the piperidine ring and then perform a ring-closing reaction. Common strategies for forming the piperidine ring include the hydrogenation of pyridines and intramolecular cyclization reactions. nih.gov
Hydrogenation of Pyridines: The catalytic hydrogenation of a 2-(pyridin-4-yl)-1H-indole precursor is a straightforward method for obtaining the corresponding 2-(piperidin-4-yl)-1H-indole. nih.gov This reaction typically employs transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. nih.govresearchgate.net The conditions can often be controlled to selectively reduce the pyridine (B92270) ring while leaving the indole nucleus intact. nih.gov Electrocatalytic hydrogenation has also emerged as an energy-efficient alternative to traditional thermal hydrogenation. acs.org
Table 2: Comparison of Piperidine Ring Formation Strategies
| Strategy | Description | Advantages |
| Hydrogenation of Pyridines | Reduction of a pyridine precursor to a piperidine. | Often high yielding, well-established catalysts. nih.gov |
| Intramolecular Cyclization | Ring closure of a linear precursor containing a nitrogen atom. | Allows for the construction of complex piperidine derivatives. researchgate.net |
Intramolecular Cyclization: This approach involves the cyclization of an acyclic precursor that contains both the nitrogen atom and the carbon chain required to form the piperidine ring. nih.gov A variety of methods can be used to effect this cyclization, including:
Reductive amination: An intramolecular reductive amination of a δ-amino ketone or aldehyde is a classic method for forming six-membered rings like piperidine.
Radical cyclization: Radical-mediated cyclizations of unsaturated amines can also be used to construct the piperidine ring. nih.gov
Metal-catalyzed cyclization: Various transition metals can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form piperidines. nih.gov
The choice of method depends on the specific substrate and the desired stereochemistry of the final product.
N-Alkylation of the Indole Nitrogen (1-Propyl Group Introduction)
The introduction of the propyl group at the N1 position of the indole ring is a critical step in the synthesis of 2-(piperidin-4-yl)-1-propyl-1H-indole. This transformation is typically achieved through nucleophilic substitution, where the deprotonated indole nitrogen acts as a nucleophile.
Standard N-alkylation of indoles involves the deprotonation of the indole N-H with a suitable base, followed by the reaction with an alkylating agent. google.com For the introduction of a propyl group, 1-bromopropane (B46711) or 1-iodopropane (B42940) are common electrophiles. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.
Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.net Solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are frequently employed. google.com The reaction conditions can be tailored based on the specific substrate and desired outcome.
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative for N-alkylation. researchgate.net This method utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the indole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This technique can lead to higher yields and can often be performed under less stringent conditions. researchgate.net
Table 1: General Conditions for N-Propylation of Indole Derivatives
| Base | Alkylating Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | 1-Bromopropane | DMF | 0 °C to room temperature | google.com |
| Potassium Carbonate (K2CO3) | 1-Iodopropane | Acetonitrile | Reflux | researchgate.net |
| Cesium Carbonate (Cs2CO3) | 1-Bromopropane | DMF | Room temperature to 60 °C | researchgate.net |
| Potassium Hydroxide (KOH) with TEBAC* | 1-Bromopropane | CH2Cl2/H2O | Room temperature | researchgate.net |
*TEBAC: Triethylbenzylammonium chloride (a phase-transfer catalyst)
While N-alkylation is generally favored for indoles under basic conditions, the potential for C3-alkylation exists, particularly with certain substrates and reaction conditions. nih.gov Achieving high regioselectivity for N1-alkylation is therefore a key consideration. The use of a strong base to fully deprotonate the indole nitrogen generally favors N-alkylation.
The choice of counter-ion can also influence regioselectivity. For instance, the use of cesium carbonate is often cited for its ability to promote N-alkylation with high selectivity. researchgate.net The larger and softer cesium cation is believed to coordinate less tightly with the indole nitrogen, increasing its nucleophilicity.
Derivatization of the Piperidin-4-yl Moiety
The piperidine ring in the target molecule offers another site for modification, allowing for the synthesis of a diverse library of analogs. These modifications can be made at the piperidine nitrogen or, with more complex methods, at the carbon atoms of the ring.
The secondary amine of the piperidine moiety is a versatile functional handle for introducing a variety of substituents. Common derivatizations include N-alkylation and N-acylation.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base such as potassium carbonate or triethylamine (B128534). Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. Amide bond coupling reagents such as HBTU or CDI can be used to form amides with carboxylic acids. nih.goveurekaselect.com
N-Arylation: The piperidine nitrogen can also undergo arylation through methods like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst.
These functionalization reactions are generally high-yielding and allow for the introduction of a wide range of chemical diversity. nih.gov
Table 2: Examples of Piperidine Nitrogen Functionalization Reactions
| Reaction Type | Reagents | Typical Product |
|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide, K2CO3 | N-Benzyl derivative |
| Reductive Amination | Acetone, NaBH(OAc)3 | N-Isopropyl derivative |
| N-Acylation | Acetyl chloride, Et3N | N-Acetyl derivative |
| N-Sulfonylation | Tosyl chloride, Pyridine | N-Tosyl derivative |
Introducing substituents directly onto the carbon atoms of an existing piperidine ring is significantly more challenging than N-functionalization. nih.gov Direct C-H functionalization of piperidines often lacks regioselectivity and can be difficult to control. researchgate.net
More controlled approaches typically involve multi-step sequences starting from a functionalized piperidine precursor. For example, a piperidone can be used as a starting material to introduce substituents at the C3 or C4 positions via enolate chemistry before its conversion to the desired piperidine. rdd.edu.iqchemrevlett.com The synthesis of 4,4-disubstituted piperidines can be achieved through a Strecker-type condensation of a piperidone with an amine and a cyanide source. researchgate.netresearchgate.net
For the synthesis of analogs of this compound with substitutions on the piperidine ring, it would be more practical to construct the substituted piperidine ring first and then attach it to the indole core, rather than attempting to modify the piperidine ring in a late-stage functionalization.
Convergent and Linear Synthesis Pathways
The assembly of this compound can be approached through either a linear or a convergent synthetic strategy. Each approach has distinct advantages and disadvantages.
A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. For the target molecule, a linear approach might start with indole, which is first N-propylated, then functionalized at the C2 position to introduce the piperidine ring.
Linear Synthesis Example: Indole → 1-Propyl-1H-indole → 2-Bromo-1-propyl-1H-indole → this compound (via Suzuki or other cross-coupling with a piperidine-derived organometallic reagent).
Convergent Synthesis Example:
Fragment A Synthesis: 1-Propyl-1H-indole-2-boronic acid is synthesized from 1-propyl-1H-indole.
Fragment B Synthesis: 4-Bromopiperidine (with appropriate N-protection) is prepared.
Coupling: The two fragments are joined via a Suzuki cross-coupling reaction, followed by deprotection if necessary.
Convergent syntheses are generally preferred for creating libraries of analogs, as different versions of each fragment can be synthesized and then combined in various combinations. For instance, a variety of N-alkylated indole-2-boronic acids could be coupled with a range of substituted 4-halopiperidines to quickly generate a diverse set of final compounds.
Table 3: Comparison of Linear and Convergent Synthesis Strategies
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Lower (yields of each step are multiplied) | Higher (fewer steps in the main chain) |
| Flexibility for Analogs | Less flexible; requires re-synthesis from an early intermediate | Highly flexible; allows for mixing and matching of fragments |
| Efficiency | Can be less efficient for complex molecules | Generally more efficient for complex targets |
| Purification | May involve purification of many similar intermediates | Fewer purification steps in the final sequence |
Comparative Analysis of Synthetic Routes
Route A: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and one of the oldest methods for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. ontosight.aiwikipedia.org For the synthesis of the 2-(piperidin-4-yl)-1H-indole core, this would involve the reaction of phenylhydrazine with 4-acetylpiperidine.
A critical consideration for this route is the basicity of the piperidine nitrogen, which would be protonated under the strong acidic conditions typically required for the Fischer cyclization (e.g., H₂SO₄, HCl, polyphosphoric acid). wikipedia.org This could lead to unwanted side reactions or insolubility issues. Therefore, a protection strategy for the piperidine nitrogen is essential. An acid-labile group like tert-butoxycarbonyl (Boc) or a hydrogenolysis-labile group like benzyl (Bn) is typically employed.
The general sequence is as follows:
Protection: The piperidine nitrogen of 4-acetylpiperidine is protected (e.g., as N-Boc-4-acetylpiperidine).
Hydrazone Formation: The protected ketone reacts with phenylhydrazine to form the corresponding phenylhydrazone.
Indolization: The hydrazone undergoes acid-catalyzed cyclization, which involves a drugfuture.comdrugfuture.com-sigmatropic rearrangement, to form the N-protected 2-(piperidin-4-yl)-1H-indole. ontosight.ai
Deprotection: The protecting group is removed to yield the 2-(piperidin-4-yl)-1H-indole intermediate.
Route B: Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Modern organic synthesis offers several powerful palladium-catalyzed methods for indole formation, which often proceed under milder conditions and with greater functional group tolerance than classical methods. researchgate.net
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of an ortho-haloaniline (e.g., 2-iodoaniline) with an alkyne. wikipedia.orgub.edu To synthesize the target scaffold, an N-protected 4-ethynylpiperidine (B1352422) would be required. The reaction assembles the indole ring in a single step with good regioselectivity, typically placing the bulkier substituent of the alkyne at the C-2 position of the indole. nih.gov
Buchwald-Hartwig Amination Approach: A variation on the Fischer synthesis utilizes a palladium-catalyzed Buchwald-Hartwig amination to first form the N-arylhydrazone from an aryl halide and a hydrazone. wikipedia.orgorganic-chemistry.org This allows for the synthesis of the key Fischer precursor under milder, basic conditions, avoiding the need to handle potentially unstable arylhydrazines. The resulting hydrazone is then subjected to traditional acid-catalyzed cyclization.
Route C: Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-haloketone with an excess of an aniline. drugfuture.comwikipedia.org For this specific target, the synthesis would require 2-bromo-1-(piperidin-4-yl)ethanone (N-protected) and a large excess of aniline. The reaction is typically conducted at high temperatures and can suffer from low yields and the formation of regioisomeric byproducts, making it a less common choice compared to the Fischer or palladium-catalyzed routes. wikipedia.org
Final Step: N-Alkylation
Once the 2-(piperidin-4-yl)-1H-indole intermediate is obtained by any of the above routes, the final step is the introduction of the propyl group at the N-1 position. This is a standard N-alkylation reaction, typically achieved by treating the indole with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent like 1-bromopropane or propyl iodide. nih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). nih.govresearchgate.net
Table 1: Comparative Overview of Synthetic Routes for 2-(Piperidin-4-yl)-1H-indole Intermediate
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Routes (e.g., Larock) | Bischler-Möhlau Synthesis |
| Starting Materials | Phenylhydrazine, N-protected 4-acetylpiperidine | 2-Iodoaniline, N-protected 4-ethynylpiperidine | N-protected 2-bromo-1-(piperidin-4-yl)ethanone, Aniline |
| Key Transformation | Acid-catalyzed cyclization of a hydrazone | Pd-catalyzed cross-coupling/annulation | Cyclization of an α-arylaminoketone |
| Reaction Conditions | Harsh (strong acid, high temp.) | Mild to moderate (base, moderate temp.) | Harsh (high temp., excess aniline) |
| Key Advantages | Well-established, inexpensive reagents | High functional group tolerance, good yields, high regioselectivity | Utilizes relatively simple precursors |
| Key Disadvantages | Harsh conditions, potential for side reactions, requires piperidine protection | Expensive catalyst, ligand sensitivity, potential for catalyst poisoning | Often low yields, harsh conditions, requires large excess of aniline |
Yield Optimization and Scalability Considerations
Optimizing the yield and ensuring the scalability of the chosen synthetic route are paramount for practical applications. Each potential pathway has distinct parameters that can be fine-tuned.
Yield Optimization
For the Fischer Indole Synthesis , yield optimization hinges on controlling the delicate balance of the reaction conditions. numberanalytics.com
Catalyst Choice: The strength and type of acid catalyst are crucial. While strong Brønsted acids like H₂SO₄ are common, Lewis acids (e.g., ZnCl₂) or milder acids in low-melting eutectic mixtures can sometimes provide higher yields by minimizing degradation of starting materials and products. wikipedia.orgorganic-chemistry.org
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and side product formation. numberanalytics.com Systematic optimization of temperature and reaction time is necessary to drive the reaction to completion without promoting unwanted polymerization or rearrangement reactions. nih.gov
In palladium-catalyzed syntheses , optimization focuses on the catalytic system.
Ligand and Catalyst Loading: The choice of phosphine (B1218219) ligand for the palladium center is critical for achieving high catalytic activity and stability. The catalyst loading must be minimized for cost-effectiveness without sacrificing reaction efficiency.
Base and Solvent: The base and solvent must be carefully selected to be compatible with the substrates and the catalytic cycle. For instance, in the Larock synthesis, the choice and stoichiometry of carbonate bases and chloride additives can significantly influence the reaction outcome. wikipedia.org
The N-alkylation step can also be optimized. The choice of base, solvent, and temperature can affect the selectivity between N-alkylation and potential C-alkylation, although N-alkylation is generally favored for indoles. Using a stronger base like sodium hydride often allows for lower reaction temperatures and shorter reaction times. organic-chemistry.org
Scalability Considerations
When moving from laboratory-scale synthesis to larger-scale production, several factors become critical.
Cost and Availability of Starting Materials: The Fischer indole synthesis generally relies on readily available and inexpensive bulk chemicals (phenylhydrazine, ketones), making it attractive for large-scale campaigns. researchgate.net In contrast, precursors for palladium-catalyzed routes, such as ortho-iodoanilines and functionalized alkynes, can be more expensive.
Process Safety and Environmental Impact: The Fischer synthesis often requires high temperatures and strong, corrosive acids, posing safety and handling challenges on a large scale. rsc.org It can also generate significant amounts of acidic waste. Palladium-catalyzed reactions, while often run under milder conditions, involve expensive and toxic heavy metal catalysts. researchgate.netnih.gov Efficient catalyst recovery and recycling are essential for a scalable and sustainable process.
Purification: The ease of purification is a major consideration. Reactions that proceed cleanly with high yields are preferable as they reduce the need for complex and costly chromatographic purification on a large scale. The precipitation of the product directly from the reaction mixture is an ideal scenario for scalability.
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl 1 Propyl 1h Indole Derivatives
Impact of Indole (B1671886) Nitrogen (N1) Substitution on Biological Activity
The substituent at the N1 position of the indole ring plays a critical role in modulating the pharmacological profile of 2-(piperidin-4-yl)-1H-indole derivatives. Modifications at this position can influence ligand-receptor interactions through steric and electronic effects, thereby affecting binding affinity and functional activity.
Role of the N-Propyl Chain Length and Branching
The N-propyl group is a key feature of the parent compound. While direct SAR studies extensively varying the alkyl chain on this specific scaffold are limited, research on related N-substituted indole derivatives provides valuable insights. For instance, in a series of N-heterocyclic substituted piperazines, the presence of an N-propyl group was integral to the design of potent dopamine (B1211576) D3 receptor ligands. nih.govnih.gov
Alterations in the length of the N-alkyl chain can significantly impact receptor affinity. In related compound series, variations from methyl to butyl have been shown to fine-tune activity, suggesting an optimal length for fitting into the hydrophobic pockets of target receptors. The propyl chain often represents a balance, providing sufficient lipophilicity for binding without being overly bulky, which could introduce steric hindrance. Branching of the alkyl chain, such as replacing the n-propyl with an isopropyl group, can also drastically alter activity by changing the substituent's conformational profile and steric footprint.
Electronic and Steric Effects of N1 Substituents
Beyond simple alkyl chains, the introduction of substituents with different electronic and steric properties at the N1 position can profoundly affect biological activity. The indole N1 position is slightly acidic and can be deprotonated to form a nucleophilic center, allowing for a wide range of substitutions. researchgate.net
Electronic Effects: The electronic nature of the N1 substituent can influence the electron density of the entire indole ring system. Attaching electron-withdrawing groups (EWGs), such as sulfonyl or benzoyl groups, can decrease the nucleophilicity of the indole ring. Conversely, electron-donating groups (EDGs) can enhance it. These changes can affect crucial interactions, such as π–stacking with aromatic residues (e.g., tyrosine, phenylalanine) in a receptor's binding pocket. nih.gov
Steric Effects: The size and shape of the N1 substituent are critical. Large, bulky groups can cause steric clashes with the receptor, preventing optimal binding. However, in some cases, a bulky substituent may be beneficial if it can access an additional binding pocket or orient the rest of the molecule for a more favorable interaction. For example, studies on related N-substituted piperazine (B1678402) derivatives showed that bulky hydrophobic residues could alter receptor subunit selectivity.
Influence of Indole Ring (C2-C7) Substitutions
Modifications to the carbocyclic portion of the indole ring (positions C4 through C7) and the pyrrole (B145914) part (C2, C3) are a common strategy for optimizing drug candidates. The position, number, and nature of these substituents dictate their effect on target affinity and selectivity. cardiff.ac.uk
Substitution Patterns and Their Effects on Target Affinity
The specific location of a substituent on the indole ring can lead to significant differences in biological activity. Studies on various indole-based compounds have revealed that certain positions are more sensitive to substitution than others.
For example, in a series of 2-substituted N-piperidinyl indoles, moving a substituent from the 2-position to the 3-position of the indole moiety was found to affect intrinsic activity and opioid receptor selectivity. nih.govnih.gov Specifically, 2-substitution resulted in NOP full agonists, while 3-substitution yielded NOP partial agonists. nih.gov In another study on indolylpropyl-piperazine derivatives, halogen substitution at the C-5 position of the indole ring led to a marked increase in affinity for the serotonin (B10506) transporter (SERT). nih.gov This highlights the importance of the C5 position for interacting with this specific target.
The table below illustrates the impact of the substituent position on the indole ring on binding affinity for dopamine D2 and D3 receptors in a related series of indole amides. nih.gov
| Compound | Indole Substitution Position | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) |
|---|---|---|---|
| 10e | 2-substituted | 51.2 | 0.55 |
| 10f | 3-substituted | 58.9 | 3.62 |
As shown, changing the attachment point from the 2-position to the 3-position had a minor effect on D2 receptor affinity but reduced D3 receptor affinity by over seven-fold. nih.gov
Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the indole ring are a key determinant of binding affinity. researchgate.net Both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), and electron-withdrawing groups (EWGs) like halogens (-F, -Cl), nitro (-NO₂), and cyano (-CN) have been explored.
In general, the indole ring is an electron-rich system, making it a good π-stacking partner. nih.gov Modifying its electron density can enhance or weaken these interactions.
Electron-Donating Groups: The introduction of EDGs, such as a methoxy group at the C5-position, has been shown to be favorable in some compound series. These groups can enhance cation-π or π-π interactions within the receptor binding site.
Electron-Withdrawing Groups: EWGs, particularly halogens, are frequently used in drug design. Fluorine or bromine substitution at the C5-position of indolylpropyl-piperazine derivatives increased SERT affinity. nih.gov The high electronegativity and ability of halogens to form halogen bonds can lead to stronger and more specific ligand-receptor interactions. However, strongly deactivating groups can sometimes be detrimental; for instance, incorporating a 5-NO₂ group on an indole resulted in no observable conversion in a catalytic alkylation reaction, likely due to the reduced nucleophilicity of the indole ring. cardiff.ac.uk
Structural Modifications of the Piperidin-4-yl Moiety
Key modifications to the piperidin-4-yl moiety include:
Ring Substitution: Introducing substituents onto the piperidine (B6355638) ring can explore additional binding space and improve affinity. For example, adding methyl or other small alkyl groups can probe for small hydrophobic pockets in the target receptor.
Ring Unsaturation: Creating a double bond within the piperidine ring to form a tetrahydropyridine (B1245486) derivative can alter the ring's conformation and rigidity. This change can sometimes lock the molecule into a more bioactive conformation, enhancing potency.
Ring Replacement (Bioisosteric Replacement): Replacing the piperidine ring with other heterocyclic or acyclic structures is a common strategy to modulate properties like basicity, lipophilicity, and metabolic stability. However, this can be a high-risk strategy, as the piperidine ring is often essential for activity. In one study of related azaindole-piperidine compounds, replacing the piperidine with a morpholine (B109124) ring or an acyclic analog resulted in a complete loss of activity, demonstrating the crucial role of the piperidine nitrogen and the ring's specific conformation.
The table below summarizes findings on modifications to the piperidine moiety in a series of 2-substituted N-piperidinyl indoles and their effect on NOP receptor binding affinity. nih.gov
| Compound | Piperidine Moiety Modification | NOP Ki (nM) |
|---|---|---|
| Analog A | Unmodified Piperidine | 0.34 |
| Analog B | N-Pyrrolidinyl substitution | 97 (EC₅₀) |
These examples underscore the sensitivity of the biological activity to structural changes in the piperidine moiety, confirming its integral role in the pharmacophore. nih.gov
Alterations to the Piperidine Nitrogen Substituents
The substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile of this class of compounds. Modifications at this position can significantly impact potency, selectivity, and efficacy. For instance, in a related series of N-(4-piperidinyl)-2-indolinones, alterations to the piperidine N-1 substituent were found to modulate the activity between potent agonism and antagonism at the nociceptin (B549756) receptor (NOP). nih.gov This highlights the sensitivity of the biological response to the nature of the group at this position.
When saturated lipophilic substituents are directly attached to the piperidine nitrogen, the resulting compounds tend to exhibit agonist activity. nih.gov Conversely, the introduction of a methylene (B1212753) linker between the piperidine nitrogen and a cyclic substituent has been shown to confer antagonist properties. nih.gov This "methylene spacer" effect suggests that the orientation and distance of the substituent relative to the piperidine ring are critical for the functional outcome of the molecule-receptor interaction.
The table below illustrates the impact of various substituents on the piperidine nitrogen on the activity profile of a hypothetical series of 2-(Piperidin-4-yl)-1-propyl-1H-indole derivatives, based on established SAR principles.
| Compound ID | Piperidine N-Substituent | Observed Activity |
| A-1 | -CH₃ | Agonist |
| A-2 | -CH₂-Cyclohexyl | Antagonist |
| A-3 | -Cyclohexyl | Agonist |
| A-4 | -CH₂-Phenyl | Antagonist |
Stereochemical Considerations at Piperidine Chiral Centers
While the parent compound, this compound, does not possess a chiral center on the piperidine ring, the introduction of substituents at positions other than the 4-position can create stereocenters. The stereochemistry of these centers can have a profound impact on the biological activity of the resulting derivatives. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.
For instance, if a substituent were introduced at the 2- or 3-position of the piperidine ring, cis/trans diastereomers and enantiomers would be formed. The spatial arrangement of the substituent relative to the indole core and the piperidine nitrogen substituent would influence the molecule's ability to adopt the optimal conformation for binding to its biological target. One stereoisomer may fit snugly into the binding pocket of a receptor or enzyme, while the other may be unable to bind effectively due to steric hindrance. This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers to identify the most active and selective compounds.
Replacement of Piperidine with Other Heterocycles (e.g., Piperazine, Morpholine)
Piperazine: Substituting the piperidine with a piperazine ring introduces a second nitrogen atom. This allows for the introduction of a second substituent, which can be used to fine-tune the compound's properties, such as solubility and its ability to interact with the biological target. Furthermore, the presence of the second nitrogen can alter the basicity and hydrogen bonding capacity of the molecule. In some contexts, piperazine-containing compounds have shown significant biological activities.
Morpholine: Replacing the piperidine with a morpholine ring introduces an oxygen atom. This change reduces the basicity of the ring nitrogen and increases the polarity of the molecule. The morpholine oxygen can also act as a hydrogen bond acceptor, potentially leading to new interactions with the biological target. However, in some cases, the replacement of a piperidine with a morpholine can lead to a loss of activity, suggesting that the basic nitrogen of the piperidine is crucial for the desired pharmacological effect.
| Heterocyclic Ring | Key Features | Potential Impact on Activity |
| Piperidine | Single basic nitrogen | Essential for activity in many cases |
| Piperazine | Two nitrogen atoms, allowing for additional substitution | Can modulate potency and physicochemical properties |
| Morpholine | Contains an oxygen atom, reduced basicity | May increase polarity and introduce new hydrogen bonding interactions, but can also lead to loss of activity |
Linker Region Analysis and Optimization
Effects of Linker Length and Flexibility
The length of the alkyl chain at the indole N-1 position influences the spatial relationship between the indole core and the piperidine moiety. Studies on related heterocyclic scaffolds have shown that both shortening and lengthening the linker can lead to a decrease in activity. For example, in a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones, modulating the carbon chain linker was found to be critical for activity, with both shorter linkers and the removal of a carbonyl group leading to inactive compounds. nih.gov This suggests that an optimal linker length is required to position the key pharmacophoric elements correctly for interaction with the target.
Increased flexibility, which can be achieved by removing conformational constraints, does not always lead to improved activity. In some instances, a more rigid linker that pre-organizes the molecule in a bioactive conformation is preferred. Conversely, some degree of flexibility may be necessary to allow the molecule to adapt to the binding site.
Introduction of Unsaturations or Other Functional Groups in the Linker
The introduction of unsaturations, such as double or triple bonds, into the linker can have several effects. It can alter the geometry and rigidity of the linker, which in turn affects the orientation of the terminal groups. Unsaturated systems can also participate in π-π stacking interactions with aromatic residues in the binding site.
Incorporating other functional groups, such as ethers, amides, or ketones, into the linker can introduce new hydrogen bond donors or acceptors, as well as alter the polarity and metabolic stability of the compound. These modifications can be used to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.
Pharmacophore Elucidation and Hypothesis Generation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com For the this compound scaffold, a pharmacophore model would typically include features such as:
Aromatic/Hydrophobic region: Represented by the indole ring.
Hydrogen bond acceptor/donor: The indole nitrogen and potentially substituents on the indole or piperidine rings.
Positive ionizable feature: The basic nitrogen of the piperidine ring.
Hydrophobic features: The propyl linker and substituents on the piperidine nitrogen.
By comparing the structures of active and inactive analogs, a pharmacophore hypothesis can be generated and refined. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for the desired biological activity. nih.gov The development of a robust pharmacophore model is a key step in the rational design of new and more potent derivatives. mdpi.com
Mechanistic Pharmacology and Target Engagement of 2 Piperidin 4 Yl 1 Propyl 1h Indole Analogs
Receptor Binding and Signaling Pathway Modulation
The therapeutic potential of indole (B1671886) and piperidine (B6355638) scaffolds has led to extensive investigation into their interactions with various biological targets. Analogs of 2-(Piperidin-4-yl)-1-propyl-1H-indole, which combine these two key pharmacophores, have been explored for their ability to modulate signaling pathways through direct binding to receptors, inhibition of enzymes, and disruption of protein-protein interactions.
The structural framework of 2-(piperidin-4-yl)-1H-indole analogs makes them suitable candidates for interacting with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.
Serotonin (B10506) Receptors: Analogs of the piperidinyl-indole scaffold have been synthesized and evaluated for their affinity towards serotonin (5-HT) receptors. Specifically, a series of 3-(4-fluorophenyl)-1H-indoles substituted at the 1-position with a 4-piperidinyl group demonstrated significant binding to 5-HT2 receptors. Modifications to the indole nucleus and the piperidine side chain were found to modulate both affinity and selectivity. For instance, introducing a methyl group at the 2-position of the indole ring and a 5-methyl substitution enhanced selectivity for the 5-HT2 receptor over dopamine (B1211576) D2 and α1 adrenoceptors. nih.gov One particular analog, 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone, showed high affinity for 5-HT2 receptors with an IC50 value of 3.4 nM, while exhibiting extremely low affinity for D2 (IC50 = 6900 nM) and α1 (IC50 = 2300 nM) receptors. nih.gov These findings highlight the potential of this chemical class to yield highly selective serotonergic agents.
Cannabinoid Receptors: The aminoalkylindole (AAI) class of compounds, which shares structural similarities with 2-(piperidin-4-yl)-1H-indole, is well-known for its interaction with cannabinoid receptors CB1 and CB2. nih.gov While initial AAI research focused on non-steroidal anti-inflammatory properties, subsequent work revealed that their antinociceptive effects were mediated through the CB1 receptor. nih.gov The development of analogs has aimed to achieve selectivity for the CB2 receptor to harness therapeutic benefits, such as anti-inflammatory and anti-hyperalgesic effects, without the psychoactive effects associated with CB1 activation. nih.govresearchgate.net For example, the analog AM1241 demonstrated two orders of magnitude greater potency for CB2 receptors in mouse spleen homogenates compared to CB1 receptors in rat brain membranes. nih.gov The structural versatility of the indole-piperidine core allows for modifications that can fine-tune binding affinity and selectivity for different cannabinoid receptor subtypes. researchgate.netnih.gov
There is currently limited specific public data available regarding the direct interaction of this compound analogs with GPR40.
| Analog | Target Receptor | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 | 3.4 nM | nih.gov |
| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | Dopamine D2 | 6900 nM | nih.gov |
| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | α1 Adrenoceptor | 2300 nM | nih.gov |
The indole-piperidine scaffold has been utilized to develop inhibitors for a range of enzymes implicated in various disease states.
Cholinesterases (AChE and BChE): Derivatives containing the piperidine moiety have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net A series of compounds incorporating an indole-5-carboxamide linked to a piperidin-4-yl)methyl group were synthesized and evaluated. nih.gov One such compound, N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indazole-5-carboxamide (a bioisostere of the indole structure), demonstrated potent dual inhibition with an IC50 of 0.39 µM for AChE and 0.28 µM for BChE. nih.gov Another study on 1-benzyl piperidin-4-yl (α)-lipoic amide hybrids found that while the parent compounds had little activity, the hybrid molecules were effective BuChE inhibitors, with some also inhibiting AChE. researchgate.net Compound 17 from this series was an effective dual inhibitor with IC50 values of 1.75 µM (AChE) and 5.61 µM (BuChE). researchgate.net
Cyclooxygenase-2 (COX-2): The indole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin (B1671933). nih.gov Research has focused on designing indole derivatives that selectively inhibit COX-2, the inducible isoform of cyclooxygenase involved in inflammation, to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net A series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives were developed as indomethacin analogs. researchgate.net Compounds containing a sulfonylmethyl (SO2Me) or sulfonamide (SO2NH2) group, known pharmacophores for COX-2 selectivity, exhibited significant anti-inflammatory activity and improved gastric safety profiles compared to indomethacin. researchgate.net
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammation and tissue remodeling. nih.gov Its overactivity is linked to various inflammatory diseases. nih.govnih.gov While research into elastase inhibitors is extensive, specific studies focusing on this compound are not widely available. However, broader searches for elastase inhibitors have identified various chemical scaffolds, and the potential for indole-piperidine derivatives in this area remains a possibility for future investigation. academicjournals.org
No specific inhibitory data for this compound analogs against Monoamine Oxidase (MAO) was prominently found in the reviewed literature.
| Analog Class/Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indazole-5-carboxamide | AChE | 0.39 µM | nih.gov |
| N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indazole-5-carboxamide | BChE | 0.28 µM | nih.gov |
| 1-benzyl piperidin-4-yl (α)-lipoic amide (Compound 17) | AChE | 1.75 µM | researchgate.net |
| 1-benzyl piperidin-4-yl (α)-lipoic amide (Compound 17) | BChE | 5.61 µM | researchgate.net |
| Indole-based Indomethacin Analog (Compound 13d) | COX-2 | 0.10 µM | researchgate.net |
| Indole-based Indomethacin Analog (Compound 13e) | COX-2 | 0.08 µM | researchgate.net |
Targeting protein-protein interactions (PPIs) represents a challenging but promising frontier in drug discovery. The indole-piperidine scaffold has proven to be a valuable template for developing small molecule modulators of key oncogenic PPIs.
Menin-MLL: The interaction between menin and Mixed Lineage Leukemia (MLL) protein is crucial for the development of acute leukemias with MLL gene translocations. nih.gov Disrupting this PPI is a key therapeutic strategy. iu.eduresearchgate.net Several potent small-molecule inhibitors based on a piperidine scaffold have been developed. nih.govacs.org For example, an unsubstituted piperidine derivative (compound 4) was identified as an inhibitor of the menin-MLL interaction. nih.gov Further optimization led to compounds with improved cellular activity. Interestingly, while some substitutions on the piperidine ring reduced in vitro inhibitory activity, they led to increased potency in MLL leukemia cells, suggesting an influence on other properties like cell permeability. nih.gov One advanced analog, MI-503, demonstrated high potency and oral bioavailability, leading to significant survival benefits in mouse models of MLL leukemia. iu.edu
SOS1-RAS: The Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, which are frequently mutated in human cancers. nih.gov Modulating the SOS1-RAS interaction can thus affect RAS signaling. bohrium.com A series of indolo-4-aminopiperidine compounds have been identified as allosteric modulators that bind to the SOS1•RAS interface and accelerate the SOS1-catalyzed nucleotide exchange. nih.gov These compounds were shown to increase the levels of active RAS-GTP in cells and modulate the downstream MAPK-ERK pathway. bohrium.com This demonstrates the utility of the indole-piperidine scaffold in creating molecules that can activate, rather than inhibit, specific protein functions to achieve a therapeutic effect.
| Analog/Compound | Target PPI | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Piperazine (B1678402) Analog (Compound 13) | Menin-MLL | IC50 | 10 nM | nih.gov |
| Piperazine Analog (Compound 13) | Cell Growth Inhibition (GI50) | 75 nM | nih.gov | |
| Piperidine Analog (Compound 4) | Menin-MLL | IC50 | 4.1 µM | nih.gov |
| Piperidine Analog (Compound 26) | Cell Growth Inhibition (GI50) | 4.1 µM | nih.gov | |
| Aminopiperidine Indole | SOS1-RAS | EC50 (Nucleotide Exchange) | 24.2 µM | nih.gov |
In Vitro Cellular Activity Assessment
Beyond specific molecular targets, analogs of this compound have been evaluated for their broader cellular effects, including antimicrobial, antioxidant, and anti-inflammatory activities.
The search for novel antimicrobial agents is critical due to rising resistance. Heterocyclic compounds, including those with piperidine and indole or benzimidazole (B57391) moieties, are a rich source of potential new antimicrobials.
Antibacterial and Antifungal Activity: Piperidin-4-one derivatives, which are structurally related to the core of interest, have shown notable bactericidal and fungicidal activities. biomedpharmajournal.org A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria and fungal species. researchgate.net Several of these compounds demonstrated good to moderate antimicrobial activity. Similarly, a series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria, with low micromolar minimal inhibitory concentrations (MICs), particularly against enterococci. nih.gov Furthermore, hybrid molecules combining the indole and 1,2,4-triazole (B32235) scaffolds have shown good to moderate activity against Gram-negative strains. nih.gov These studies underscore the potential of incorporating the piperidin-4-yl moiety into various heterocyclic systems to generate compounds with significant antimicrobial properties. yu.edu.jo
No specific data on the antiparasitic activity of this compound analogs were identified in the reviewed sources.
| Analog Class | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 2-piperidin-4-yl-benzimidazoles | Antibacterial | Effective against Gram-positive and Gram-negative bacteria, especially enterococci, with low µM MICs. | nih.gov |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoles | Antibacterial, Antifungal | Demonstrated good to moderate activity against various bacterial and fungal species. | researchgate.net |
| Indole-1,2,4 Triazole Conjugates | Antibacterial | Good to moderate activity against tested Gram-negative strains (MIC values ~250 µg/mL). | nih.gov |
| Piperidin-4-one Derivatives | Antibacterial, Antifungal | Exhibit bactericidal and fungicidal activities. | biomedpharmajournal.org |
Antioxidant Activity: The antioxidant potential of chemical compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net The DPPH method measures a compound's ability to donate a hydrogen atom, while the FRAP assay quantifies its reducing ability. ugm.ac.id Studies on aryl/aralkyl substituted piperazine derivatives have demonstrated their capacity for antioxidant activity, with some compounds showing significant radical scavenging in DPPH, ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP assays. nih.gov For example, one piperazine derivative showed an IC50 of 189.42 µmol/L in the DPPH assay and was particularly potent in the ABTS assay with an IC50 of 3.45 µmol/L. nih.gov While specific data for this compound is limited, the general antioxidant potential of related heterocyclic structures suggests this is a relevant area for investigation.
Anti-inflammatory Mechanisms: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce an inflammatory response in cell culture models, such as RAW264.7 macrophages, to test the efficacy of anti-inflammatory compounds. nih.govnih.gov The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, PGE-2). researchgate.netrsc.org While direct studies on this compound are scarce, the anti-inflammatory activity of COX-2 inhibiting indole analogs provides a clear link between this structural class and the modulation of inflammatory pathways. researchgate.net By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov
| Analog Class/Compound | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Aryl/aralkyl substituted piperazine (Compound 3c) | DPPH Radical Scavenging | IC50 | 189.42 µmol/L | nih.gov |
| Aryl/aralkyl substituted piperazine (Compound 3c) | ABTS Radical Scavenging | IC50 | 3.45 µmol/L | nih.gov |
| Indole-based Indomethacin Analogs | LPS-stimulated inflammation (in vivo) | Anti-inflammatory | Exhibited potent anti-inflammatory effects with reduced ulcerogenic potential. | researchgate.net |
| Pyrazole–pyridazine hybrids | LPS-stimulated RAW264.7 cells | Inhibition | Potent inhibition of NO, TNF-α, IL-6, and PGE-2 production. | rsc.org |
Antiviral Activity (e.g., Alphavirus replication)
Analogs of this compound, which fall under the broader class of indole alkaloids, have garnered attention for their potential antiviral properties. nih.gov Research into indole-based compounds has identified them as a promising scaffold for the development of inhibitors against neurotropic alphaviruses. nih.gov Alphaviruses, such as the equine encephalitis viruses, are responsible for significant morbidity and mortality in both humans and animals, making the discovery of effective antiviral agents a priority. nih.gov
Studies on conformationally restricted indole-2-carboxamide analogs have provided insights into the structure-activity relationships (SAR) that govern their antiviral potency. nih.gov It has been observed that while many rigid analogs lose their activity, suggesting a well-defined and discriminating binding site, certain modifications can lead to significant improvements in antiviral efficacy without a corresponding increase in cytotoxicity. nih.gov For instance, terminal amide analogs have demonstrated enhanced potency, indicating a degree of selectivity for the intended viral target. nih.gov
Furthermore, the flexibility of the piperidine ring appears to be a critical factor. While a locked 1,4-diequatorial conformation of the piperidine ring in some analogs retained most of the antiviral potency, increasing the flexibility of this moiety, such as through the use of an azepane ring, has been shown to slightly improve antiviral activity. nih.gov This suggests that the binding pocket can accommodate a degree of conformational flexibility in this region of the molecule. Computational modeling based on these SAR findings has been employed to develop a common pharmacophore, which helps to rationalize the observed activities and guide the design of future antiviral agents based on the indole scaffold. nih.gov
The broader class of indole derivatives has been investigated for activity against a range of viruses. mdpi.com Some synthetic indole derivatives, for example, have been found to act as non-nucleoside reverse transcriptase inhibitors, which are crucial in halting the development of certain viruses. mdpi.com The immunomodulatory effects of indole alkaloids may also contribute to their antiviral activity by influencing the host's immune response to viral infections. nih.gov
Table 1: Antiviral Activity of Indole Analogs This table is representative of findings in the field and not specific to this compound.
| Compound Class | Virus Target | Key Findings |
|---|---|---|
| Indole-2-carboxamides | Neurotropic Alphaviruses | Potency is sensitive to conformational restriction; terminal amides can improve potency. |
| Indole Alkaloids | General Viral Infections | Exhibit immunomodulatory effects that can interfere with host antiviral responses. |
Cellular Pathway Modulation (e.g., MAPK-ERK pathway)
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK signaling cascade. mdpi.com Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. mdpi.com
Indole alkaloids have been identified as a class of compounds capable of modulating the MAPK signaling pathway. mdpi.com For instance, certain indole alkaloids have been shown to exert anticancer effects by influencing the phosphorylation of JNK and ERK proteins in cancer cell lines. mdpi.com The ability of these compounds to interact with key kinases in the MAPK cascade highlights their potential as modulators of cellular signaling.
While direct studies on this compound analogs and their specific effects on the MAPK-ERK pathway are not extensively documented, the broader family of indole derivatives has been shown to influence various signaling pathways. The structural features of the indole nucleus and its substituents play a critical role in determining the specific cellular pathways that are modulated. mdpi.com
Table 2: Cellular Pathway Modulation by Indole Derivatives This table is representative of findings in the field and not specific to this compound.
| Compound Class | Signaling Pathway | Observed Effect |
|---|---|---|
| Indole Alkaloids | MAPK/ERK Pathway | Modulation of JNK and ERK phosphorylation in cancer cells. |
| Indole Derivatives | p53 Pathway | Inhibition of this pathway has been noted as a mechanism of anti-glioblastoma activity. |
Mechanistic Studies in Preclinical Models
In Vivo Target Occupancy and Receptor Activation Studies
In vivo studies are essential for understanding the pharmacological effects of novel compounds in a complex biological system. nih.gov For piperidinyl-indole derivatives, in vivo studies have been conducted to assess their therapeutic potential for a variety of conditions. For example, a piperidinyl indole derivative has been investigated in a mouse model of diabetic nephropathy, where it demonstrated a renoprotective role. citeab.com Such studies provide valuable information on the in vivo efficacy and potential mechanisms of action of this class of compounds.
While specific in vivo target occupancy and receptor activation data for this compound analogs are not widely available, research on related structures offers a framework for how such studies might be approached. The design and synthesis of indole-piperidine amides as potential agents for Alzheimer's disease have included in vitro assays to determine their inhibitory constants (Ki) against relevant enzymes, which is a precursor to in vivo target engagement studies. nih.gov Furthermore, the permeability of these compounds across the blood-brain barrier has been assessed using in vitro models like the PAMPA-BBB assay, which is a critical step in evaluating their potential for central nervous system applications. nih.gov
Pathway Analysis in Animal Models
Pathway analysis in animal models is a critical step in elucidating the in vivo mechanisms of action of new chemical entities. nih.gov For the broader class of indole derivatives, preclinical studies in animal models have provided insights into their effects on various biological pathways. nih.gov
A study on a specific piperidinyl indole derivative in a db/db mouse model of diabetic nephropathy revealed that the compound could attenuate the disease progression. citeab.com This was evidenced by reductions in the urine albumin-to-creatinine ratio, tubulointerstitial inflammation and fibrosis, and thickening of the glomerular basement membrane. citeab.com Mechanistically, it was found that this compound binds to the active site of a key component of the complement system, inhibiting its activity. citeab.com Furthermore, bioinformatics and network pharmacology analyses suggested that the compound could also regulate the expression of proteins involved in apoptosis and fibrosis, indicating a multi-pathway mechanism of action. citeab.com
In another example, isatin (B1672199) derivatives incorporating a 5-(piperidin-1-ylsulfonyl) moiety have been screened in vivo for their anticonvulsant activity in a pentylenetetrazole-induced convulsion model in mice. nih.gov The most active of these compounds were then subjected to further investigations in rats to evaluate their effects on hematological parameters and organ function, providing a more comprehensive understanding of their in vivo pharmacological profile. nih.gov
These examples from the literature underscore the importance of pathway analysis in animal models for characterizing the therapeutic potential and mechanisms of action of piperidinyl-indole derivatives and their analogs.
Table 3: Preclinical Pathway Analysis of Indole Derivatives in Animal Models This table is representative of findings in the field and not specific to this compound.
| Compound Class | Animal Model | Key Pathway/Mechanism Investigated | Observed In Vivo Effect |
|---|---|---|---|
| Piperidinyl indole derivative | db/db mice (Diabetic Nephropathy) | Complement Factor B inhibition; Regulation of apoptosis and fibrosis pathways. | Renoprotective effects, reduced inflammation and fibrosis. |
| 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives | Mice (Pentylenetetrazole-induced convulsions) | Anticonvulsant activity. | Exhibited anticonvulsant properties. |
Preclinical Pharmacokinetics and Metabolism Studies of 2 Piperidin 4 Yl 1 Propyl 1h Indole Derivatives
In Vitro Metabolic Stability Assessment
The initial step in characterizing the metabolic fate of a drug candidate is to assess its stability in the presence of drug-metabolizing enzymes. These in vitro assays provide an early indication of the compound's intrinsic clearance and potential for first-pass metabolism. researchgate.netresearchgate.net
Liver microsomes, which contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes, are a standard tool for evaluating metabolic stability. researchgate.net Studies on indole-based compounds often reveal that the indole (B1671886) moiety is susceptible to oxidative metabolism. hyphadiscovery.commdpi.com For derivatives of 2-(Piperidin-4-yl)-1-propyl-1H-indole, incubation with human and rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) is performed to determine the rate of disappearance of the parent compound over time.
While specific data for this compound is not publicly available, studies on structurally related tryptophanol-derived compounds have shown moderate stability in human liver microsomes, with a reported half-life (t½) of 45 minutes. mdpi.com This corresponds to an intrinsic hepatic clearance (CLint) of 22.8 mL/min/kg, suggesting that the compound is metabolized at a moderate rate. mdpi.com Such findings are crucial for predicting the in vivo hepatic clearance and potential oral bioavailability of the drug candidate.
Table 1: Illustrative Metabolic Stability of a Representative Indole Derivative in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 34.5 |
| Rat | 32 | 48.7 |
| Mouse | 25 | 62.1 |
| Dog | 55 | 28.0 |
| Monkey | 61 | 25.2 |
Note: Data are hypothetical and illustrative of typical findings for a moderately stable compound.
To gain a more comprehensive understanding of a compound's metabolism, studies are often conducted using intact hepatocytes. Unlike microsomes, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic metabolism and clearance. researchgate.net
In these studies, suspended or plated hepatocytes from various species (human, rat, etc.) are incubated with the test compound. The rate of disappearance of the parent drug is monitored over time to calculate the intrinsic clearance. For many indole derivatives, hepatocyte assays confirm the metabolic pathways identified in microsomal studies and can reveal the involvement of conjugation pathways.
Identification and Characterization of Metabolites
Identifying the specific metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic byproducts.
For indole-containing compounds, oxidative metabolism is a primary route of biotransformation. hyphadiscovery.com The indole ring itself is susceptible to hydroxylation, a common Phase I reaction mediated by CYP450 enzymes. Metabolic studies on related 2-aryl-3-(4-piperidyl)indoles have identified oxidation at the 6-position of the indole nucleus as a major metabolic pathway, both in vitro in liver microsomes and in vivo in rats. nih.gov Further investigations into tryptophanol-derived molecules have confirmed that mono- and di-hydroxylation of the indole moiety are the principal metabolic transformations. mdpi.com
The N-propyl group and the piperidine (B6355638) ring also represent potential sites for oxidative metabolism. N-dealkylation could lead to the formation of 2-(piperidin-4-yl)-1H-indole, while oxidation of the piperidine ring could result in the formation of various hydroxylated or lactam metabolites.
Common oxidative metabolic pathways for indole-piperidine scaffolds include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the indole ring, typically at the 5- or 6-position. hyphadiscovery.com
N-Dealkylation: Removal of the propyl group from the indole nitrogen.
Piperidine Ring Oxidation: Hydroxylation or oxidation to a lactam at positions alpha to the piperidine nitrogen.
Table 2: Major Phase I Metabolites Identified for Indole-Piperidine Scaffolds
| Metabolite | Metabolic Reaction | Description |
|---|---|---|
| M1 | Indole-6-hydroxylation | Mono-hydroxylation on the indole ring. |
| M2 | Indole-5-hydroxylation | Mono-hydroxylation on the indole ring. |
| M3 | N-dealkylation | Cleavage of the N-propyl group from the indole nitrogen. |
| M4 | Piperidine-hydroxylation | Hydroxylation on the piperidine ring. |
Note: This table is illustrative and based on common metabolic pathways for this chemical class. hyphadiscovery.commdpi.comnih.gov
Following Phase I oxidative reactions that introduce or expose polar functional groups (like hydroxyl groups), drug molecules often undergo Phase II conjugation reactions. researchgate.net For the hydroxylated metabolites of this compound derivatives, glucuronidation is a highly probable metabolic pathway. In this reaction, UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxylated metabolite, significantly increasing its water solubility and facilitating its excretion in urine or bile.
Preclinical Pharmacokinetic Profiling (in vivo, non-human, mechanistic)
In vivo pharmacokinetic studies in animal models, such as rats or dogs, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. nih.gov These studies provide critical parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.
Table 3: Representative Preclinical Pharmacokinetic Parameters in Rats (Illustrative)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 450 | 150 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 980 | 1250 |
| t½ (h) | 4.2 | 4.5 |
| Clearance (mL/min/kg) | 34.0 | - |
| Bioavailability (%) | - | 25.5 |
Note: Data are hypothetical and represent a potential pharmacokinetic profile for a compound in this class.
Absorption and Distribution Studies (e.g., PAMPA-BBB)
The ability of a compound to cross the blood-brain barrier (BBB) is paramount for drugs targeting the CNS. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro assay used to predict passive diffusion across this critical biological barrier. This assay is a cost-effective and rapid method employed in early-stage drug discovery to screen compounds for their potential to enter the CNS.
| Compound | Permeability (Pe) (10-6 cm/s) | Predicted CNS Permeability |
|---|---|---|
| Compound 23a | Data not specified, but demonstrated CNS permeability | High |
Elimination Mechanisms
The elimination of a drug from the body primarily occurs through metabolism and excretion. For derivatives of this compound, several metabolic pathways are likely, based on the known metabolism of indole and piperidine moieties.
The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites. The piperidine ring can also undergo oxidation, as well as N-dealkylation, which would involve the removal of the propyl group from the indole nitrogen. Further metabolism could involve conjugation reactions, such as glucuronidation, to increase the water solubility of the metabolites and facilitate their excretion. The specific CYP isozymes involved and the predominant metabolic pathways would require detailed in vitro and in vivo studies.
Computational ADME Prediction and Molecular Descriptors
In the absence of extensive experimental data, computational, or in silico, models provide a valuable tool for predicting the ADME properties of novel compounds. These models use the chemical structure of a molecule to estimate its physicochemical properties and predict its pharmacokinetic behavior.
Lipinski's Rule of Five and Other Druglikeness Filters
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (logP) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
For the parent compound, This compound , the calculated values for these parameters generally fall within the limits set by Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
| Parameter | Value for this compound | Lipinski's Rule |
|---|---|---|
| Molecular Weight | 256.38 g/mol | < 500 |
| LogP | 3.8 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
In Silico Bioavailability and Blood-Brain Barrier Penetration Predictions
Various computational models are available to predict the bioavailability and BBB penetration of compounds. These models often use a combination of molecular descriptors to make their predictions. Based on its chemical structure, This compound is predicted by several in silico models to have good intestinal absorption and to be capable of crossing the blood-brain barrier. These predictions are in line with the general characteristics of small, lipophilic molecules that often exhibit CNS activity.
| Predicted Property | Prediction for this compound |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Permeable |
It is important to note that these in silico predictions are theoretical and require experimental validation to confirm the actual pharmacokinetic profile of this compound and its derivatives.
Advanced Analytical Characterization Techniques for 2 Piperidin 4 Yl 1 Propyl 1h Indole
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 2-(Piperidin-4-yl)-1-propyl-1H-indole, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for the key protons of this compound would be:
Indole (B1671886) Protons: Aromatic protons on the indole ring typically appear in the range of δ 7.0-8.0 ppm. The proton at the C3 position would likely be a singlet or a narrow doublet around δ 6.5 ppm.
Propyl Group Protons: The N-propyl group would show three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the central methylene (B1212753) group (CH₂) around δ 1.8 ppm, and a triplet for the methylene group attached to the indole nitrogen (N-CH₂) around δ 4.1 ppm.
Piperidine (B6355638) Protons: The protons on the piperidine ring would appear as a series of multiplets in the δ 1.5-3.5 ppm range. The proton at C4, attached to the indole ring, would be a key signal. The axial and equatorial protons on the piperidine ring often show different chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for this compound are:
Indole Carbons: The carbon atoms of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The C2 carbon, attached to the piperidine ring, would have a characteristic shift.
Propyl Group Carbons: The three carbons of the propyl group would appear in the aliphatic region, with the N-CH₂ carbon being the most downfield.
Piperidine Carbons: The carbons of the piperidine ring would be found in the aliphatic region (δ 25-55 ppm).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., within the propyl chain and the piperidine ring), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Indole H-3 | ~ 6.5 | ~ 102 |
| Indole H-4/H-7 | ~ 7.5-7.8 | ~ 120-128 |
| Indole H-5/H-6 | ~ 7.1-7.3 | ~ 119-122 |
| N-CH₂ (propyl) | ~ 4.1 | ~ 48 |
| CH₂ (propyl) | ~ 1.8 | ~ 23 |
| CH₃ (propyl) | ~ 0.9 | ~ 11 |
| Piperidine H-4 | ~ 3.0 | ~ 35 |
| Piperidine H-2/H-6 (axial/equatorial) | ~ 2.8 / ~ 3.2 | ~ 50 |
| Piperidine H-3/H-5 (axial/equatorial) | ~ 1.8 / ~ 2.0 | ~ 32 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
MS and HRMS: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion (M⁺) or the protonated molecule ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₆H₂₂N₂).
Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions resulting from the cleavage of the molecule. Expected fragmentation would involve the loss of the propyl group, and fragmentation of the piperidine ring.
LC-MS and GC-MS: Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the analysis of complex mixtures and the identification of impurities.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Expected Observation | Information Gained |
| HRMS (ESI+) | [M+H]⁺ peak at m/z 243.1856 | Confirms molecular formula C₁₆H₂₂N₂ |
| MS/MS | Fragmentation of parent ion | Structural information from fragmentation patterns |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3050-3150 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-N | 1200-1350 | Stretching |
| N-H (piperidine, if not fully substituted) | 3300-3500 | Stretching |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities.
HPLC is a high-resolution separation technique widely used for purity assessment. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would be performed using a UV detector, likely at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm). The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable purity determination.
GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization of the piperidine nitrogen to improve volatility and peak shape. A capillary column with a non-polar or medium-polarity stationary phase would be used. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would be particularly useful for identifying and characterizing any volatile impurities.
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For a newly synthesized molecule like this compound, this analysis serves as a crucial checkpoint to verify its empirical formula and assess its purity. The technique typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are quantified to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. nih.gov
The theoretical elemental composition is calculated from the molecular formula of the compound (C₁₆H₂₂N₂). These theoretical values provide a benchmark against which experimental results are compared. For a sample to be considered pure, the experimentally determined percentages for each element should closely match the calculated values, typically within a narrow margin of ±0.4%, a standard requirement set by many chemistry journals for publication of new compounds. nih.gov
Below is the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 79.31 |
| Hydrogen | H | 1.008 | 22 | 22.176 | 9.15 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.56 |
Stereochemical Analysis
The stereochemistry of a molecule is critical as different stereoisomers can exhibit distinct biological activities and pharmacological properties. The structure of this compound contains a single stereocenter, which gives rise to stereoisomerism.
The chiral center is located at the carbon atom at position 4 of the piperidine ring (C4), the point of attachment to the indole ring. Due to this chiral center, the compound can exist as a pair of enantiomers: the (R)-enantiomer and the (S)-enantiomer. A standard chemical synthesis of this compound would typically produce a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers.
To study the effects of the individual enantiomers, it is necessary to separate or resolve this racemic mixture. Advanced analytical and preparative techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for both the analytical quantification and the preparative separation of enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus eluting separately. nih.govmdpi.com For structurally related piperidinyl-indole derivatives, cellulose-based CSPs have been shown to be effective. nih.gov The separation of diastereomeric derivatives on standard silica gel is also a common strategy to obtain optically pure isomers. nih.gov
Simulated Moving Bed (SMB) Chromatography: For larger-scale separations of enantiomers, SMB chromatography is an efficient preparative technique. This method has been successfully applied to separate the stereoisomers of substituted piperidine derivatives, allowing for the isolation of grams to kilograms of the pure enantiomers. acs.orgnovartis.com
Once the enantiomers are separated, their absolute configuration must be determined. While the elution order in chiral HPLC can distinguish between the enantiomers, it does not define their absolute (R) or (S) configuration. The definitive method for this is single-crystal X-ray crystallography of one of the pure enantiomers or a suitable crystalline derivative. novartis.com In the absence of a crystal structure, compounds may be designated by the direction in which they rotate plane-polarized light, being either dextrorotatory (+) or levorotatory (-). google.com
| Property | Description |
|---|---|
| Stereocenter(s) | One chiral center at the C4 position of the piperidine ring. |
| Stereoisomers | Exists as a pair of enantiomers: (R)- and (S)-isomers. |
| Typical Synthetic Product | Racemic mixture (1:1 ratio of R and S enantiomers). |
| Resolution Techniques | Chiral High-Performance Liquid Chromatography (HPLC), Simulated Moving Bed (SMB) Chromatography. |
| Absolute Configuration Determination | Single-crystal X-ray crystallography. |
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets and Pathways
A primary step in characterizing any novel chemical entity is the identification of its biological targets. For 2-(Piperidin-4-yl)-1-propyl-1H-indole , initial research would involve broad-based screening to uncover its molecular interactions. Analogs containing the piperidinyl-indole scaffold have shown activity against various targets. For instance, some derivatives act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, which is implicated in certain cancers. nih.govresearchgate.net Other related structures, such as N-(4-piperidinyl)-2-indolinones, have been identified as ligands for the nociceptin (B549756) opioid peptide (NOP) receptor, suggesting a potential role in pain and anxiety modulation. nih.gov
Future research could employ a combination of in-silico modeling and high-throughput screening assays to test the binding affinity of This compound against a panel of receptors, enzymes, and ion channels. Should a primary target be identified, subsequent cell-based assays and pathway analysis would be crucial to elucidate its mechanism of action and functional effects.
| Research Approach | Description | Potential Targets Based on Related Scaffolds |
| In-Silico Docking | Computational simulation of the compound binding to known protein structures. | GPCRs (e.g., opioid, serotonin (B10506) receptors), Kinases, Hedgehog Pathway Proteins (SMO). |
| High-Throughput Screening | Automated testing against large libraries of biological targets. | Broad panels of enzymes and receptors. |
| Phenotypic Screening | Observing the compound's effect on cell behavior (e.g., proliferation, differentiation) to infer its pathway. | Cancer cell lines, neuronal cell cultures. |
| Target Deconvolution | Using techniques like chemical proteomics to identify the specific binding partners of an active compound. | Affinity chromatography, mass spectrometry. |
Development of Advanced Synthetic Strategies for Complex Analogs
To explore the structure-activity relationship (SAR) of This compound , the development of efficient and versatile synthetic routes is essential. Modern organic synthesis offers numerous methods for the formation and functionalization of indole (B1671886) and piperidine (B6355638) rings. nih.gov Strategies such as transition metal-catalyzed cross-coupling reactions, multicomponent reactions, and biomimetic syntheses could be employed to generate a library of analogs. researchgate.net
Modifications could be systematically introduced at several key positions:
The indole nitrogen: Varying the alkyl substituent (currently propyl) to modulate lipophilicity and steric bulk.
The indole ring: Introducing substituents at positions 4, 5, 6, or 7 to influence electronic properties and create new interaction points.
The piperidine nitrogen: Acylation, alkylation, or sulfonylation to alter basicity and explore interactions within target binding pockets. nih.gov
The piperidine ring: Introducing substituents or altering the ring conformation.
These advanced synthetic strategies would enable the rapid generation of diverse molecules, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov
Integration of Multi-Omics Data in Pharmacological Research
Once This compound or its optimized analogs demonstrate significant biological activity, multi-omics approaches can provide a holistic understanding of their cellular impact. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to map the global changes induced by the compound. mdpi.comnih.gov For example, transcriptomic analysis (RNA-seq) could reveal which genes are up- or down-regulated, pointing towards the affected signaling pathways. semanticscholar.org Proteomics could identify changes in protein expression and post-translational modifications, while metabolomics would provide a snapshot of the metabolic state of the cell or organism. mdpi.com
This integrated analysis is particularly powerful for identifying not only the primary target but also off-target effects and downstream consequences of target modulation. nih.gov Such a systems-level perspective is invaluable for predicting efficacy, understanding potential side effects, and discovering novel biomarkers for patient stratification. nih.gov
Design of Multi-Target Directed Ligands
The complexity of many human diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. researchgate.netspringernature.com This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. researchgate.netjneonatalsurg.com The This compound scaffold could serve as an excellent starting point for an MTDL strategy.
For instance, in the context of Alzheimer's disease, researchers have designed indole-based molecules that dually inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.govresearchgate.net Similarly, the piperidine moiety could be functionalized with a pharmacophore known to interact with a second target of interest. This approach aims to achieve a synergistic therapeutic effect, potentially offering higher efficacy and a reduced likelihood of drug resistance compared to single-target agents. mdpi.com
Overcoming Preclinical Challenges (e.g., metabolic instability, off-target effects)
A critical phase in drug development is navigating preclinical challenges. For a novel compound like This compound , key hurdles would include metabolic instability and off-target effects.
Metabolic Instability: The compound would need to be evaluated in in-vitro systems, such as liver microsomes, to identify its primary metabolic pathways. nih.gov The indole and piperidine rings are susceptible to oxidation by cytochrome P450 enzymes. If rapid metabolism occurs, medicinal chemists can introduce modifications, such as fluorination or replacing metabolically labile hydrogens with deuterium, to block these sites and improve the compound's half-life. nih.gov Studies on related heterocyclic compounds have shown that specific structural features can be prerequisites for metabolism-dependent toxicity, highlighting the importance of early metabolic profiling. nih.gov
Off-Target Effects: Unintended interactions with other biological molecules can lead to adverse effects. Comprehensive selectivity profiling against a broad panel of receptors and enzymes is necessary to identify potential off-target liabilities. If significant off-target activity is found, structural modifications would be required to enhance selectivity for the desired target.
Academic Collaborations and Open Science Initiatives
The comprehensive investigation of a novel chemical entity from target discovery through preclinical development is a resource-intensive endeavor. Progress on This compound would be significantly accelerated through academic-industrial collaborations and open science initiatives. Such partnerships facilitate the sharing of expertise, specialized equipment, and compound libraries. Open science models, where data and research findings are made publicly available, can prevent the duplication of efforts and foster a collaborative environment, allowing researchers from different institutions to build upon each other's work and more rapidly advance the understanding and potential therapeutic application of this promising chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
